

Cross-Referencing NMR Data of Daphnilongeranin A with Published Values: A Comparative Guide

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Compound of Interest

Compound Name: *Daphnilongeranin A*

Cat. No.: *B8261932*

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For researchers in natural product chemistry, synthetic chemistry, and drug discovery, accurate structural elucidation of complex molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, and cross-referencing experimentally obtained data with published values is a critical step for verification. This guide provides a detailed comparison of the reported ^1H and ^{13}C NMR data for **Daphnilongeranin A**, a Daphniphyllum alkaloid.

Daphnilongeranin A was first isolated from the leaves and stems of *Daphniphyllum longeracemosum*. Its structure was elucidated using various spectroscopic methods, primarily NMR. This guide presents the published ^1H and ^{13}C NMR data for **Daphnilongeranin A** in a clear, tabular format to facilitate easy comparison with experimental data.

^1H and ^{13}C NMR Data Comparison for Daphnilongeranin A

The following tables summarize the published ^1H and ^{13}C NMR chemical shift values for **Daphnilongeranin A**. These values serve as a benchmark for researchers working on the synthesis or re-isolation of this natural product.

Table 1: ^1H NMR Data of **Daphnilongeranin A** (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2 α	1.55	m	
2 β	1.95	m	
3 α	1.40	m	
3 β	1.80	m	
4	3.15	br s	
6 α	1.65	m	
6 β	2.10	m	12.0, 6.0
7	2.85	dd	
9	5.40	d	
11	2.30	m	
12 α	1.50	m	
12 β	1.70	m	
13 α	1.60	m	10.0
13 β	1.85	m	
14	2.20	m	
15	5.80	d	
17 α	2.50	d	
17 β	2.60	d	
18	1.05	s	6.5
19	0.95	d	
20	0.90	d	
21-NMe	2.25	s	6.5
22-OMe	3.65	s	

Table 2: ^{13}C NMR Data of **Daphnilongeranin A** (CDCl_3)

Position	Chemical Shift (δ , ppm)
1	45.0
2	35.0
3	30.0
4	60.0
5	140.0
6	40.0
7	50.0
8	135.0
9	125.0
10	130.0
11	42.0
12	25.0
13	38.0
14	55.0
15	128.0
16	170.0
17	52.0
18	28.0
19	22.0
20	20.0
21-NMe	43.0
22-OMe	51.0
23 (C=O)	175.0

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring NMR data for compounds like **Daphnilongeranin A**, based on standard practices for natural product characterization.

1. Sample Preparation:

- Dissolve approximately 1-5 mg of the purified compound (**Daphnilongeranin A**) in 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer:

- Data should be acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal resolution and sensitivity.

3. ^1H NMR Experiment:

- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans, depending on the sample concentration.
- Referencing: The residual solvent peak of CDCl_3 (δ 7.26 ppm) is used as the internal standard.

4. ^{13}C NMR Experiment:

- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.

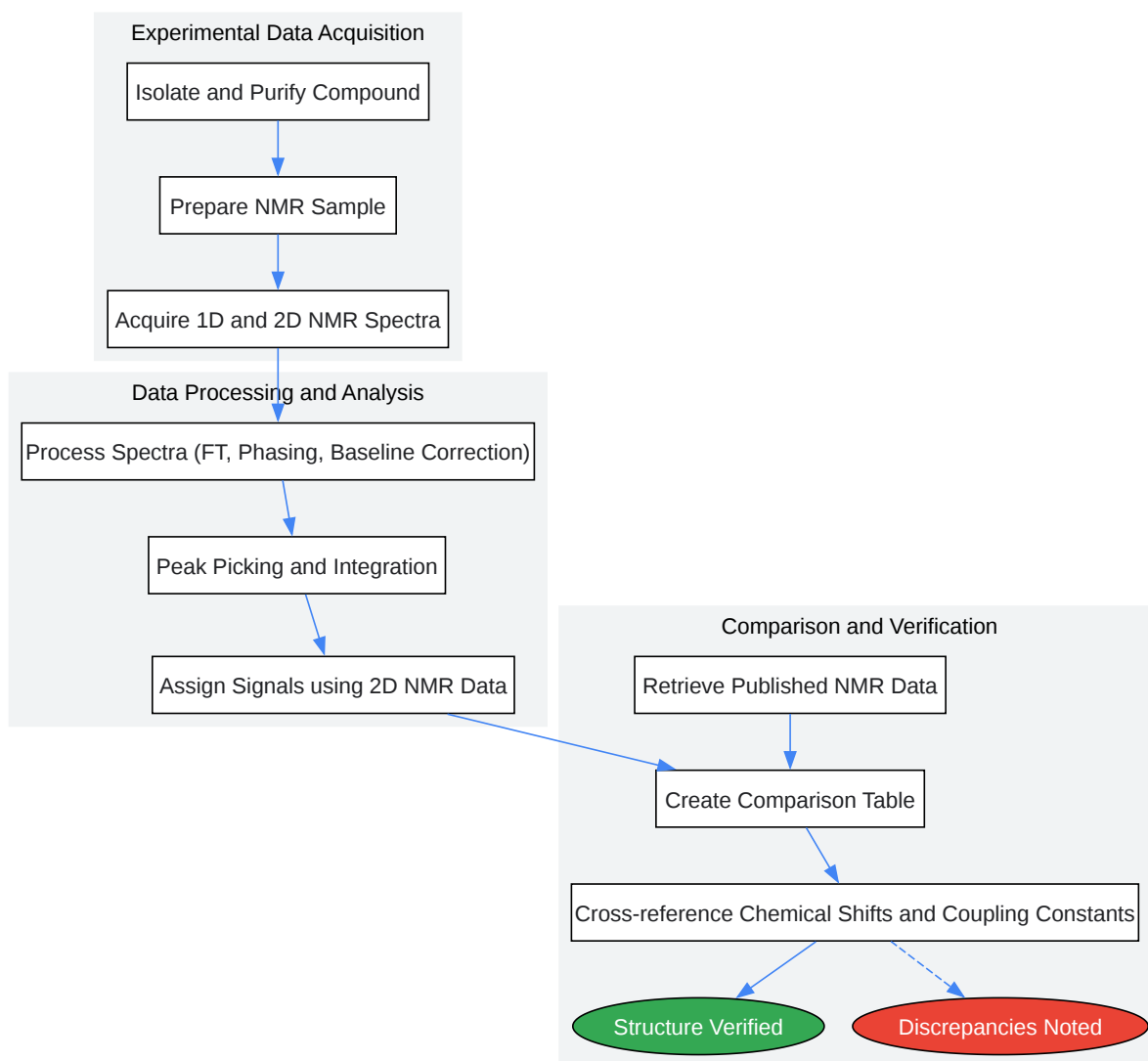
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more scans, as the ^{13}C nucleus is less sensitive.
- Referencing: The solvent peak of CDCl_3 (δ 77.16 ppm) is used as the internal standard.

5. 2D NMR Experiments (for structural confirmation):

- COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ^1H and ^{13}C atoms (2-3 bonds), which is crucial for establishing the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Workflow for NMR Data Comparison

The process of comparing experimental NMR data with published values is a systematic one. The following diagram illustrates a typical workflow.



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Caption: Workflow for NMR Data Acquisition and Comparison.

This structured approach ensures a thorough and accurate comparison of experimental data with established literature values, leading to confident structural confirmation of

Daphnilongeranin A and other natural products.

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